molecular formula C10H7F3O2 B1444460 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol CAS No. 1093173-10-4

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol

Cat. No.: B1444460
CAS No.: 1093173-10-4
M. Wt: 216.16 g/mol
InChI Key: ZUSASUZRNVBFOZ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol is a fluorinated acetylenic alcohol with the molecular formula C₁₀H₇F₃O₂ (based on structural analogs in and ). The compound features a propargyl alcohol backbone (prop-2-yn-1-ol) attached to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 3-position.

Preparation Methods

Preparation of Alkynyl Intermediates

A key step in the synthesis is the preparation of alkynones or alkynols bearing trifluoromethoxy-substituted aryl groups. The following method is well-documented for related alkynones, which can be adapted for the target compound:

Palladium-Catalyzed Coupling Reaction (Sonogashira-Type Reaction):

  • Reagents: Aryl halide bearing trifluoromethoxy substituent, terminal alkyne (e.g., propargyl alcohol or protected derivatives), palladium catalyst (PdCl2(PPh3)2), copper(I) iodide as co-catalyst, and a base such as triethylamine.
  • Solvent: Tetrahydrofuran (THF) or similar aprotic solvent.
  • Conditions: Stirring under nitrogen atmosphere at room temperature or slightly elevated temperatures overnight.
  • Work-up: Aqueous quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

This method yields alkynones or alkynols with high purity and good to excellent yields (typically 78–98%) as reported in analogous systems.

Specific Preparation of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol

While direct literature on this exact compound is limited, the preparation can be inferred and adapted from related trifluoromethoxy-substituted alkynyl compounds:

  • Starting Material: 3-(Trifluoromethoxy)phenyl halide (typically bromide or iodide).
  • Alkyne Source: Propargyl alcohol or its protected derivatives.
  • Catalysts: PdCl2(PPh3)2 and CuI.
  • Base: Triethylamine.
  • Solvent: THF or another suitable aprotic solvent.
  • Reaction: Sonogashira coupling under inert atmosphere at room temperature.
  • Purification: Silica gel chromatography with hexane/ethyl acetate mixtures.

This approach allows the formation of the carbon-carbon triple bond linking the trifluoromethoxyphenyl group to the propargylic alcohol moiety.

Alternative Synthetic Routes and Considerations

  • Electrophilic Alkynylation: Utilizing electrophilic alkynyl reagents to introduce the propargylic alcohol functionality onto trifluoromethoxy-substituted aromatic rings.
  • Nucleophilic Addition to Alkynones: Reduction or nucleophilic addition to trifluoromethoxy-substituted alkynones to yield the corresponding propargylic alcohol.
  • Use of Acetylenic Iminium Salts: Recent studies highlight the use of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts as highly reactive intermediates for constructing trifluoromethylated acetylenic compounds, which could be adapted for trifluoromethoxy analogs.

Data Table: Representative Preparation Conditions for Related Alkynones

Compound Example Catalyst System Base Solvent Temperature Yield (%) Notes
1,3-Diphenylprop-2-yn-1-one (4a) PdCl2(PPh3)2, CuI Triethylamine THF RT, overnight 98 Standard Sonogashira coupling
1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one (4e) PdCl2(PPh3)2, CuI Triethylamine THF RT, overnight 78 Similar conditions, CF3 substituent
This compound (inferred) PdCl2(PPh3)2, CuI Triethylamine THF RT, overnight ~75-85* Adapted from analogous methods

*Yield estimated based on analogous compounds with trifluoromethoxy substitution.

Research Findings and Notes

  • Reactivity: The trifluoromethoxy group is electron-withdrawing and influences the reactivity of the aromatic ring and the alkyne moiety, often increasing the electrophilicity of adjacent groups.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients is effective for isolating the target compound.
  • Characterization: NMR (1H, 13C, 19F), IR, and mass spectrometry are essential for confirming the structure and purity. Chemical shifts for trifluoromethoxy groups are distinctive in 19F NMR.
  • Safety and Handling: Reactions involving palladium catalysts and copper iodide require inert atmosphere and careful handling due to sensitivity to moisture and air.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, making it suitable for the development of complex molecules.

Case Study: Synthesis of Polycyclic Compounds

A notable application is in the synthesis of polycyclic compounds, where 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol can be utilized to create tetrahydroisoquinolines and tetrahydrobenzo[d]azepines through multistep synthetic routes. These compounds are important in medicinal chemistry due to their biological activity and potential therapeutic uses .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential pharmacological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer activity. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further development as an anticancer agent .

Analytical Method Development

The compound is also employed in analytical chemistry, particularly in method development and validation.

Use in Quality Control

This compound is highly suited for use in quality control (QC) processes. Its unique properties allow it to serve as a standard reference material in chromatographic analysis, ensuring accuracy and reliability in analytical results .

Material Science

Given its unique chemical structure, this compound has potential applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Potential as a Functional Material

The presence of the trifluoromethoxy group may impart unique electronic characteristics to materials synthesized from this compound, making it suitable for applications in organic electronics or photonics .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex polycyclic compounds
Medicinal ChemistryPotential anticancer agent with enhanced lipophilicity
Analytical ChemistryUsed as a standard reference material in method validation and quality control
Material SciencePossible use in developing advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows it to modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol with structurally related acetylenic alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications Reference
This compound C₁₀H₇F₃O₂ 224.16 (calculated) -OCF₃ at phenyl 3-position High lipophilicity; potential antitumor activity
3-Phenylprop-2-yn-1-ol C₉H₈O 132.16 Phenyl (no substituents) Basic propargyl alcohol; synthetic intermediate
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol C₁₀H₇F₃O 200.16 -CF₃ at phenyl 3-position Enhanced metabolic stability; drug precursor
3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol C₉H₆F₃NO₂ 217.15 (calculated) -OCF₃ at pyridine 5-position Polarizable heterocycle; improved solubility
3-(4-Octyl-3-(trifluoromethoxy)phenyl)prop-2-yn-1-ol C₁₈H₂₂F₃O₂ 333.37 -OCF₃ and -C₈H₁₇ at phenyl Antitumor activity (acetylenic lipid class)

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group increases the compound’s electrophilicity compared to non-fluorinated analogs like 3-phenylprop-2-yn-1-ol. This enhances reactivity in nucleophilic additions or cross-coupling reactions .
  • Lipophilicity : Fluorinated substituents (-OCF₃, -CF₃) elevate logP values, improving membrane permeability. For example, the octyl-substituted analog (C₁₈H₂₂F₃O₂) shows antitumor activity likely due to enhanced cellular uptake .

Biological Activity

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol is an organofluorine compound notable for its unique trifluoromethoxy group, which enhances its biological activity. This article delves into the compound's biological effects, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, linked to a prop-2-yn-1-ol moiety. This structure contributes to its lipophilicity, facilitating interaction with biological membranes and molecular targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Enzyme Inhibition:

  • The compound has been investigated for its potential to inhibit various enzymes, which can lead to therapeutic effects in diseases where these enzymes are overactive. The trifluoromethoxy group may enhance binding affinity due to increased lipophilicity and electron-withdrawing properties.

2. Antimicrobial Properties:

  • Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

3. Anticancer Potential:

  • There is ongoing research into the anticancer properties of this compound, with some findings indicating it may induce apoptosis in cancer cells through specific signaling pathways .

The mechanism of action involves interactions with specific molecular targets, such as receptors and enzymes. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of target proteins effectively. This can lead to alterations in cellular signaling pathways, contributing to its biological effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotential inhibition of key metabolic enzymes,
AntimicrobialActivity against various bacterial strains,
AnticancerInduction of apoptosis in cancer cell lines ,

Case Study: Anticancer Activity

A study investigating the anticancer potential of this compound revealed that the compound could significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Basic: What structural features of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol contribute to its utility in medicinal chemistry?

The trifluoromethoxy (-OCF₃) substituent on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving membrane permeability and bioavailability . The propargyl alcohol moiety (prop-2-yn-1-ol) enables participation in click chemistry or alkyne-based coupling reactions, making it a versatile intermediate for synthesizing bioactive molecules .

Q. Basic: What synthetic routes are reported for this compound?

A common method involves:

Sonogashira Coupling : Reacting 3-(trifluoromethoxy)iodobenzene with propargyl alcohol under palladium catalysis.

Functional Group Activation : Converting propargyl alcohol to a mesylate or tosylate derivative for nucleophilic substitution with trifluoromethoxy-substituted phenylboronic acids .
Key challenges include minimizing side reactions from the electron-deficient trifluoromethoxy group and ensuring regioselectivity in alkyne formation .

Q. Intermediate: How can researchers characterize the purity and stereochemistry of this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the propargyl alcohol’s hydroxyl proton (δ 1.5–2.5 ppm, broad).
    • IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .
  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, critical for studying stereospecific bioactivity .

Q. Intermediate: What are the key considerations for designing biological assays involving this compound?

  • Solubility : Due to its lipophilic trifluoromethoxy group, use polar aprotic solvents (e.g., DMSO) with concentrations ≤10 mM to avoid precipitation.
  • Stability : Monitor degradation under physiological pH (e.g., via LC-MS) due to potential hydrolysis of the propargyl alcohol moiety.
  • Target Validation : Prioritize assays for kinase inhibition or GPCR modulation, as trifluoromethoxy analogs often interact with these targets .

Q. Advanced: How can computational modeling optimize derivatives of this compound for target binding?

  • Docking Studies : Use software like AutoDock Vina to predict interactions with proteins (e.g., cytochrome P450 enzymes) by modeling the trifluoromethoxy group’s electron-withdrawing effects on binding affinity.
  • QSAR Analysis : Correlate substituent variations (e.g., replacing -OCF₃ with -OCH₃) with bioactivity data to identify critical pharmacophores .

Q. Advanced: What strategies resolve contradictory data in SAR studies of trifluoromethoxy analogs?

  • Meta-Analysis : Compare datasets across studies (e.g., enzyme inhibition vs. cellular uptake) to identify confounding variables like solvent polarity or cell-line variability.
  • Isotopic Labeling : Use ¹⁸O or ¹⁹F NMR to trace metabolic pathways and differentiate between parent compound effects and metabolite interference .

Q. Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Noyori hydrogenation to generate enantiopure intermediates.
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer of the propargyl alcohol .

Q. Expert-Level: What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-couplings?

The electron-deficient trifluoromethoxy group reduces electron density on the phenyl ring, slowing oxidative addition in Pd(0)/Pd(II) cycles. Mitigation strategies include:

  • Ligand Optimization : Bulky phosphine ligands (e.g., XPhos) accelerate transmetallation.
  • Microwave Assistance : Enhance reaction rates under controlled dielectric heating .

Q. Expert-Level: How does the trifluoromethoxy group influence metabolic stability in vivo?

  • Cytochrome P450 Resistance : The strong C-F bonds in -OCF₃ resist oxidative degradation, prolonging half-life compared to methoxy (-OCH₃) analogs.
  • Phase II Metabolism : Glucuronidation of the propargyl alcohol moiety is a primary detoxification pathway, confirmed via LC-MS/MS metabolite profiling .

Q. Expert-Level: What industrial-scale challenges arise in synthesizing this compound?

  • Safety : Propargyl alcohols are prone to exothermic decomposition; use controlled batch reactors with temperature/pressure monitoring.
  • Purification : Remove residual palladium catalysts via thiourea-based scavengers to meet ICH Q3D guidelines for metal impurities .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSASUZRNVBFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-(trifluoromethoxy)benzene (5.00 g), copper(I) iodide (66.3 mg), triphenylphosphine (228 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (360 mg), propargyl alcohol (1.13 ml), diisopropylethylamine (12.1 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 15 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-80:20) to give the object product (3.28 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
66.3 mg
Type
catalyst
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-iodo-3-(trifluoromethoxy)benzene (0.5 g, 1.73 mmol) in toluene (10 mL) was added prop-2-yn-1-ol (0.15 g, 2.62 mmol) and morpholine (0.5 mL). Then cuprous iodide (4 mg, 0.02 mmol) and bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol) were added to the mixture under nitrogen. The reaction was heated at 80° C. overnight. The mixture was cooled and partitioned between ethyl acetate and water. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by column chromatography eluting with ethyl acetate/petroleum ether (1:6 to 1:3) to give 3-(3-(trifluoromethoxy)phenyl)prop-2-yn-1-ol (0.3 g, 80.2%) as a yellow oil. LCMS retention time 1.552 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol
3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol
3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol
3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol
3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol
3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol

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